2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through annulation strategies, which involve the cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of dichloromethane (DCM) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced during the substitution reactions. Deprotection reactions yield the free amino derivative of the spirocyclic compound.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of spirocyclic molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid: This compound has a similar spirocyclic structure but with a different ring size.
Spirocyclic Oxindoles: These compounds share the spirocyclic motif and are known for their biological activity and applications in medicinal chemistry.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid is unique due to its specific ring size and the presence of the Boc-protected amino group. This combination of features provides distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-13(9-14)6-4-5-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOQBNCKBHBLPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411299-59-5 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.4]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.